molecular formula C13H14ClNO3S B4163825 1-[3-(4-Chlorophenyl)sulfanylpropoxy]pyrrolidine-2,5-dione

1-[3-(4-Chlorophenyl)sulfanylpropoxy]pyrrolidine-2,5-dione

Cat. No.: B4163825
M. Wt: 299.77 g/mol
InChI Key: QFGDJIRHEIAUAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(4-Chlorophenyl)sulfanylpropoxy]pyrrolidine-2,5-dione is an organic compound that features a pyrrolidinedione core with a 3-[(4-chlorophenyl)thio]propoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(4-Chlorophenyl)sulfanylpropoxy]pyrrolidine-2,5-dione typically involves the reaction of 4-chlorothiophenol with 3-chloropropanol to form 3-[(4-chlorophenyl)thio]propanol. This intermediate is then reacted with 2,5-pyrrolidinedione under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[3-(4-Chlorophenyl)sulfanylpropoxy]pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carbonyl groups in the pyrrolidinedione ring can be reduced to hydroxyl groups.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydroxyl derivatives of the pyrrolidinedione ring.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-[3-(4-Chlorophenyl)sulfanylpropoxy]pyrrolidine-2,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-(4-Chlorophenyl)sulfanylpropoxy]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are still ongoing.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-(4-Chlorophenyl)sulfanylpropoxy]pyrrolidine-2,5-dione is unique due to its specific substituent pattern, which imparts distinct chemical and biological properties. Its combination of a pyrrolidinedione core with a 3-[(4-chlorophenyl)thio]propoxy group makes it a valuable compound for various applications.

Properties

IUPAC Name

1-[3-(4-chlorophenyl)sulfanylpropoxy]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO3S/c14-10-2-4-11(5-3-10)19-9-1-8-18-15-12(16)6-7-13(15)17/h2-5H,1,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFGDJIRHEIAUAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OCCCSC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[3-(4-Chlorophenyl)sulfanylpropoxy]pyrrolidine-2,5-dione
Reactant of Route 2
Reactant of Route 2
1-[3-(4-Chlorophenyl)sulfanylpropoxy]pyrrolidine-2,5-dione
Reactant of Route 3
Reactant of Route 3
1-[3-(4-Chlorophenyl)sulfanylpropoxy]pyrrolidine-2,5-dione
Reactant of Route 4
Reactant of Route 4
1-[3-(4-Chlorophenyl)sulfanylpropoxy]pyrrolidine-2,5-dione
Reactant of Route 5
1-[3-(4-Chlorophenyl)sulfanylpropoxy]pyrrolidine-2,5-dione
Reactant of Route 6
1-[3-(4-Chlorophenyl)sulfanylpropoxy]pyrrolidine-2,5-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.